3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
Overview
Description
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxadiazoles and related heterocyclic compounds. Examples include:
- 3-(Trifluoromethyl)-1,2,4-oxadiazole
- 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives
Uniqueness
What sets 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride apart is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)2-1-3-10;/h1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNFHZBDNCNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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